molecular formula C13H12N2O2 B8385398 N-(4-Aminophenyl)-4-hydroxybenzamide CAS No. 135379-18-9

N-(4-Aminophenyl)-4-hydroxybenzamide

Cat. No. B8385398
CAS RN: 135379-18-9
M. Wt: 228.25 g/mol
InChI Key: UFKWLXXQICHQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminophenyl)-4-hydroxybenzamide is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Aminophenyl)-4-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Aminophenyl)-4-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

135379-18-9

Product Name

N-(4-Aminophenyl)-4-hydroxybenzamide

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-(4-aminophenyl)-4-hydroxybenzamide

InChI

InChI=1S/C13H12N2O2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,14H2,(H,15,17)

InChI Key

UFKWLXXQICHQKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A portion (44.1 grams, 0.1708 mole) of 4-hydroxy-4'-nitrobenzanilide from A. above and ethanol (300 milliliters) are added to a 400 milliliter heavy walled glass bottle then sparged with nitrogen. After removal of air by nitrogen sparaing, Raney nickel catalyst (5.5 grams of a 75% wt. slurry in water at pH 10) is added to the slurry in the glass bottle which is then stoppered and multiply purged with hydrogen to replace the nitrogen atmosphere. The bottle is then placed on a shaking type agitator, and pressurized to 48 psig hydrogen. Shaking of the pressurized slurry at room temperature (25° C.) commences until 23.3 hours later, the hydrogen pressure reading indicates that 47 psig of hydrogen has been consumed. By the completion of the hydrogenation, the light yellow colored reactant slurry became a light pink tan colored product slurry. The product slurry is recovered, diluted into dimethylsulfoxide (300 milliliters) to provide a solution of product containing precipitated Raney nickel, then filtered through a medium porosity fritted glass funnel. The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum to provide a powder product. The powder product is further dried at 120° C. under vacuum to a constant weight of 8.94 grams (99.88% isolated yield). Fourier transform infrared spectrophotometric analysis of a nujol mull of a portion of the product on a sodium chloride plate the presence of absorbances at 3376 (shoulder), 3351 (shoulder), 3316 (sharp) and 3282 (shoulder) cm-1 due to secondary amide group N--H stretching (solid state), primary amine N--H group stretching and hydroxyl group O--H stretching; the secondary amide carbonyl stretching (solid state) at 1645 cm-1 (sharp); and complete disappearance of the conjugated nitro group absorbances at 1537 and 1339 cm-1 (sharp). Proton magnetic resonance spectroscopy (250 MHz) further confirmed the product structure as 4-hydroxy-4'aminobenzanilide.
Quantity
44.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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